molecular formula C6H10F4O B12080768 Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- CAS No. 88998-57-6

Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)-

Cat. No.: B12080768
CAS No.: 88998-57-6
M. Wt: 174.14 g/mol
InChI Key: AJYUHNNHKGHLPY-UHFFFAOYSA-N
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Description

Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- is a fluorinated organic compound with the molecular formula C6H10F4O. It is known for its unique chemical properties, which make it valuable in various industrial and scientific applications. The compound is characterized by the presence of multiple fluorine atoms, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- typically involves the reaction of fluorinated alcohols with appropriate alkylating agents. One common method is the reaction of 2,2,3,3-tetrafluoro-1-propanol with isopropyl bromide under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes require specialized equipment to handle the highly reactive fluorine gas and to ensure the safety of the operators. The production methods are designed to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into less fluorinated derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated ketones, while substitution reactions can produce a variety of fluorinated ethers.

Scientific Research Applications

Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- has several scientific research applications:

Mechanism of Action

The mechanism by which Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- exerts its effects involves interactions with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and interact with biological molecules, affecting their structure and function. These interactions can influence enzymatic activity, protein folding, and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane: Similar in structure but with different alkyl groups.

    2,2,3,3-Tetrafluoro-1-propanol: A precursor in the synthesis of the target compound.

    1,1,2,2-Tetrafluoro-3-methoxypropane: Another fluorinated ether with distinct properties.

Uniqueness

Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- is unique due to its specific arrangement of fluorine atoms and alkyl groups, which confer distinct chemical and physical properties. Its stability, reactivity, and ability to form strong hydrogen bonds make it valuable in various applications.

Properties

CAS No.

88998-57-6

Molecular Formula

C6H10F4O

Molecular Weight

174.14 g/mol

IUPAC Name

1,1,2,2-tetrafluoro-3-propan-2-yloxypropane

InChI

InChI=1S/C6H10F4O/c1-4(2)11-3-6(9,10)5(7)8/h4-5H,3H2,1-2H3

InChI Key

AJYUHNNHKGHLPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(C(F)F)(F)F

Origin of Product

United States

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